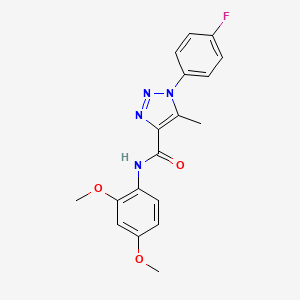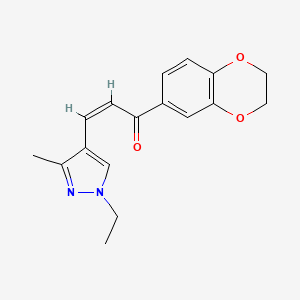![molecular formula C21H24ClF3N2O B4672443 N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea](/img/structure/B4672443.png)
N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea
Übersicht
Beschreibung
N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, also known as Sunitinib, is a small molecule kinase inhibitor that has been used as a targeted therapy for the treatment of various types of cancer. Sunitinib has been shown to inhibit the activity of multiple receptor tyrosine kinases, including the vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-KIT).
Wirkmechanismus
N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea works by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. By inhibiting these kinases, N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea blocks the signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been shown to have other biochemical and physiological effects. N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been shown to inhibit the activity of the tyrosine kinase receptor FLT3, which is important in the development of acute myeloid leukemia. N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has also been shown to inhibit the activity of the RET tyrosine kinase, which is important in the development of medullary thyroid carcinoma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in lab experiments is its specificity for multiple receptor tyrosine kinases. This allows researchers to study the effects of inhibiting these kinases on various cellular processes. However, one limitation of using N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea in cancer treatment. One direction is the development of combination therapies that include N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea and other targeted therapies or chemotherapy agents. Another direction is the development of biomarkers that can predict which patients will respond to N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea treatment. Additionally, there is ongoing research into the mechanisms of resistance to N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea, which may lead to the development of new therapies to overcome this resistance.
Wissenschaftliche Forschungsanwendungen
N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been extensively studied for its use in the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In preclinical studies, N-[1-(4-sec-butylphenyl)propyl]-N'-[2-chloro-5-(trifluoromethyl)phenyl]urea has been shown to inhibit tumor growth and angiogenesis, as well as induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-[1-(4-butan-2-ylphenyl)propyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClF3N2O/c1-4-13(3)14-6-8-15(9-7-14)18(5-2)26-20(28)27-19-12-16(21(23,24)25)10-11-17(19)22/h6-13,18H,4-5H2,1-3H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNTXIKVHRSWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)C(CC)NC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[4-(Butan-2-yl)phenyl]propyl}-3-[2-chloro-5-(trifluoromethyl)phenyl]urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[(3-{[(3-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4672367.png)
![3,5-dichloro-2-methoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B4672377.png)
![N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-2-(1-naphthyl)acetamide](/img/structure/B4672378.png)
![N-{4-[({4-[(2-pyrimidinylamino)sulfonyl]phenyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4672379.png)
![N-benzyl-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B4672385.png)
![(4-benzyl-1-{[1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinyl)methanol](/img/structure/B4672390.png)
![2-[(4-chlorophenyl)thio]-N-{2-[(2-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4672399.png)

![3-isopropoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4672407.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4672418.png)


